![molecular formula C16H13BrN2O2 B5608241 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5608241.png)
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound that falls within the class of 1,2,4-oxadiazoles, known for their varied biological activities and potential in material science applications. These compounds often exhibit significant antibacterial, anticonvulsant, and other biological activities, making them of interest in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration reactions, etherification, and other specific organic synthesis techniques. While direct synthesis details for this compound were not found, related oxadiazoles have been synthesized through reactions involving hydrazides and carboxylic acids in the presence of cyclodehydrating agents or through multicomponent transformations involving specific reactants like bromophenyl and methylphenol derivatives under catalyzed conditions (Rabie et al., 2016; Y. E. Ryzhkova et al., 2020).
Molecular Structure Analysis
The molecular structure of oxadiazoles, including this compound, often features planar arrangements facilitating π-π interactions and potential for hydrogen bonding, which are crucial for their biological activities and material properties. Crystallographic studies have shown that related structures exhibit near planarity with the oxadiazole ring and significant coplanarity or angular arrangements with attached phenyl groups, impacting their reactivity and physical properties (H. Batista et al., 2000).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution, nucleophilic attack, and coupling reactions under catalyzed conditions. Their chemical properties are influenced by substituents on the oxadiazole ring, which can alter their electron distribution, reactivity, and interaction with biological targets or other molecules. The presence of bromophenyl and methylphenoxy groups in this compound would likely affect its reactivity and potential for further functionalization (A. Rehman et al., 2018).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, including solubility, melting points, and photophysical properties, are significantly influenced by their molecular structure. Substituents like bromophenyl and methylphenoxy groups impact the compound's solubility in organic solvents and its thermal stability. These properties are crucial for the compound's application in material science and pharmaceuticals (Xiao-bing Zhang et al., 2007).
Chemical Properties Analysis
Chemical properties such as reactivity towards nucleophiles or electrophiles, potential for hydrogen bonding, and acidity or basicity of 1,2,4-oxadiazoles are determined by the electronic nature of their substituents. The bromophenyl and methylphenoxy groups could confer unique electronic properties on the oxadiazole core, affecting its interaction with biological molecules or its use in chemical synthesis (A. Kudelko et al., 2015).
特性
IUPAC Name |
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)20-10-15-18-16(19-21-15)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDFGIJRGSLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


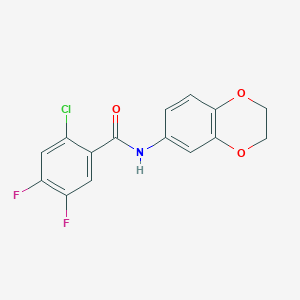

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)
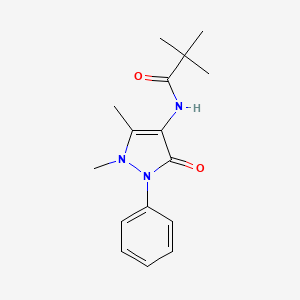
![6-methoxy-3-methyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5608202.png)
![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)
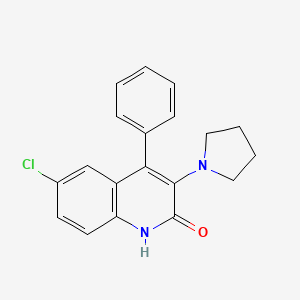
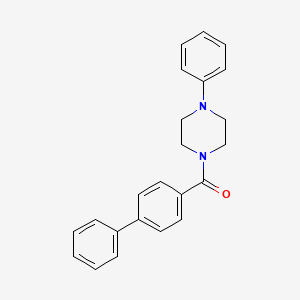
![(1S,9R)-11-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5608236.png)
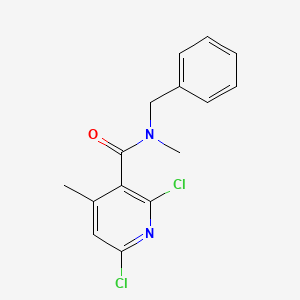
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5608255.png)
![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B5608263.png)
![5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5608269.png)